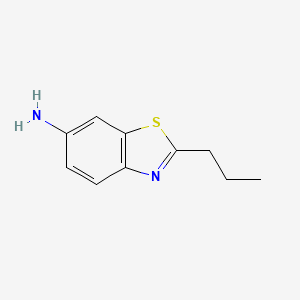

2-Propyl-benzothiazol-6-ylamine

Description

BenchChem offers high-quality 2-Propyl-benzothiazol-6-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyl-benzothiazol-6-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYHJXPSNYTXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermogravimetric Analysis (TGA) of 2-Propyl-benzothiazol-6-ylamine: A Comprehensive Technical Guide for Pharmaceutical Profiling

Executive Summary

2-Propyl-benzothiazol-6-ylamine (CAS: 58460-07-4) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of dopaminergic agonists such as Pramipexole. For drug development professionals and formulation scientists, understanding the thermal stability of this compound is paramount. This whitepaper provides an in-depth, mechanistic guide to the Thermogravimetric Analysis (TGA) of 2-Propyl-benzothiazol-6-ylamine, bridging the gap between raw thermal data and the underlying molecular causality.

As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps. Here, we dissect the why behind the thermal behavior of benzothiazole derivatives and establish a self-validating analytical protocol that ensures absolute scientific integrity.

Molecular Architecture and Thermal Causality

The thermal degradation profile of 2-Propyl-benzothiazol-6-ylamine is dictated by its structural dichotomy: a highly stable, electron-rich aromatic core paired with thermally labile functional groups.

-

The Benzothiazole Core: The fused bicyclic system (a benzene ring fused to a thiazole ring) is stabilized by extensive π -electron delocalization and the presence of nitrogen and sulfur heteroatoms. Consequently, benzothiazole frameworks generally exhibit robust thermal stability, often resisting core decomposition until temperatures exceed 300 °C to 350 °C 1[1].

-

The Substituents (2-Propyl and 6-Amino): These peripheral groups act as the primary sites of thermal vulnerability. The aliphatic 2-propyl chain is susceptible to homolytic radical cleavage, while the 6-amino group can undergo deamination or intermolecular condensation at elevated temperatures.

Understanding this hierarchy of bond strengths allows us to predict a multi-step degradation pathway, which is characteristic of substituted benzothiazole derivatives2[2].

Self-Validating TGA Experimental Protocol

A TGA protocol is only as reliable as its baseline. To ensure trustworthiness, the methodology must be a self-validating system that actively corrects for instrumental drift and buoyancy effects.

Step-by-Step Methodology

-

Crucible Preparation & Calcination: Utilize high-purity Alumina ( Al2O3 ) crucibles. Pre-calcine the crucibles at 900 °C for 30 minutes to volatilize any residual organic contaminants.

-

Baseline Establishment (Self-Validation Step): Perform a "blank run" with the empty crucible using the exact heating profile intended for the sample. Causality: This captures the apparent mass change caused by the changing density of the purge gas as it heats (buoyancy effect). This blank data is automatically subtracted from the sample run to ensure zero-drift integrity.

-

Sample Loading: Accurately weigh 2.0 to 5.0 mg of 2-Propyl-benzothiazol-6-ylamine into the crucible. Causality: Using a strictly controlled, low sample mass prevents thermal gradients and mass transfer limitations (e.g., trapped volatiles) within the sample bed, ensuring sharp and accurate Derivative Thermogravimetry (DTG) peaks.

-

Atmosphere Equilibration: Purge the microbalance and furnace with high-purity Nitrogen ( N2 , 99.999%) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert nitrogen atmosphere precludes oxidative degradation, allowing the analyst to isolate and observe pure thermal cracking (pyrolysis) events.

-

Dynamic Heating: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal thermodynamic balance between thermal resolution (separating overlapping degradation phases) and preventing thermal lag between the furnace and the sample.

Fig 1. Self-validating step-by-step TGA experimental workflow for pharmaceutical intermediates.

Mechanistic Degradation Pathway

Based on the thermal behavior of analogous benzothiazole amides and amines, the degradation of 2-Propyl-benzothiazol-6-ylamine under an inert atmosphere follows a distinct, three-phase pyrolytic pathway. Benzothiazole compounds generally exhibit no significant mass changes below 100 °C to 150 °C, confirming their stability under standard pharmaceutical processing conditions3[3].

-

Phase I: Desolvation (< 150 °C) The initial, minor mass loss is non-destructive. It corresponds to the endothermic evaporation of surface moisture or residual organic solvents trapped in the crystal lattice during the synthesis of the intermediate.

-

Phase II: Dealkylation & Deamination (150 °C – 300 °C) As thermal energy surpasses the bond dissociation energies of the peripheral groups, the molecule undergoes dealkylation (loss of the 2-propyl group as a propene or propyl radical) and deamination (loss of the 6-amino group). This phase represents the first major inflection point on the DTG curve.

-

Phase III: Core Rupture (> 300 °C) At temperatures exceeding 300 °C, the robust benzothiazole core finally succumbs to thermal cracking. The thiazole ring typically ruptures first, releasing sulfurous volatiles (e.g., H2S , CS2 ), followed by the breakdown of the benzene ring into smaller hydrocarbon fragments2[2].

Fig 2. Three-phase thermal degradation pathway of 2-Propyl-benzothiazol-6-ylamine.

Quantitative Thermal Profiling

To facilitate rapid comparison and formulation planning, the expected quantitative mass loss profile for 2-Propyl-benzothiazol-6-ylamine is summarized in the table below. This data relies on the stoichiometric mass of the functional groups relative to the total molecular weight ( MW=192.28 g/mol ).

| Degradation Phase | Temperature Range (°C) | Putative Chemical Event | Estimated Mass Loss (%) |

| Phase I | 25 – 150 | Desolvation and loss of surface moisture | < 2.0% |

| Phase II | 150 – 300 | Dealkylation (loss of 2-propyl) and deamination | 25.0 – 35.0% |

| Phase III | 300 – 500 | Pyrolytic cleavage of the thiazole and benzene rings | 40.0 – 50.0% |

| Residual | > 500 | Formation of highly cross-linked carbonaceous char | 15.0 – 20.0% |

Conclusion

The thermogravimetric analysis of 2-Propyl-benzothiazol-6-ylamine reveals a highly stable pharmaceutical intermediate suitable for high-temperature synthetic steps (up to ~150 °C) without risk of degradation. By employing a self-validating TGA protocol under an inert atmosphere, researchers can accurately map its multi-step degradation pathway, ensuring that downstream drug development processes—such as the synthesis of Pramipexole—are conducted within safe, thermodynamically sound parameters.

References

- Source: NIH / RSC Advances (2018)

- Source: Nanomaterials Chemistry (2024)

- Source: RSC Advances (2025)

Sources

- 1. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01318F [pubs.rsc.org]

- 2. nanomaterchem.com [nanomaterchem.com]

- 3. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminobenzothiazole Scaffold: A Comprehensive Whitepaper on Discovery, Synthesis, and Therapeutic Applications

Executive Summary

The 2-aminobenzothiazole moiety is a highly versatile, privileged heterocyclic scaffold that has fundamentally shaped modern medicinal chemistry. Comprising a benzene ring fused to a thiazole ring with an amino group at the C2 position, this planar and rigid structure facilitates high-affinity interactions with a diverse array of biological targets. This technical guide provides an authoritative review of the scaffold’s historical discovery, core synthetic methodologies, and pharmacological applications, specifically tailored for researchers and drug development professionals.

Historical Context and Discovery

The journey of the benzothiazole core began in 1887 with A.W. Hofmann's pioneering synthesis of 2-substituted derivatives (1). Initially relegated to the dye industry, the unique electron-rich nature of the bicyclic framework eventually captured the attention of medicinal chemists.

In the 1950s, 2-aminobenzothiazole derivatives were heavily explored as central muscle relaxants. However, the true inflection point in the scaffold's history was the discovery and subsequent 1995 FDA approval of Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) for the treatment of amyotrophic lateral sclerosis (ALS) (2). This milestone validated the 2-aminobenzothiazole moiety as a clinical pharmacophore, sparking decades of research into its neuroprotective, anticancer, and antimicrobial properties.

Core Chemical Synthesis Methodologies

The construction of the 2-aminobenzothiazole core relies heavily on the oxidative cyclization of thio-derivatives. Two classical methods dominate the literature: the Jacobson synthesis (cyclization of thiobenzanilides) and the Hugershoff synthesis (cyclization of arylthioureas) (3).

The Hugershoff reaction remains the most widely adopted due to its operational simplicity and high atom economy. The causality behind the reagent selection is critical: molecular bromine ( Br2 ) is utilized as an electrophilic oxidant to activate the thiocarbonyl sulfur, lowering the activation energy for an intramolecular electrophilic aromatic substitution. Acetic acid is selected as the solvent because its polar protic nature stabilizes the intermediate sulfonium species while buffering the hydrobromic acid generated during cyclization.

Caption: Logical workflow of the Hugershoff synthesis for 2-aminobenzothiazole core construction.

Experimental Protocol 1: Self-Validating Hugershoff Synthesis

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.

-

Arylthiourea Formation: Dissolve the substituted aniline (1.0 equiv) and potassium thiocyanate (KSCN, 1.2 equiv) in a mixture of concentrated HCl and water. Reflux for 4 hours.

-

Causality: Acidic conditions protonate the thiocyanate, generating the highly electrophilic isothiocyanic acid (HNCS) required for nucleophilic attack by the aniline.

-

Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the aniline spot validates total conversion, preventing unreacted aniline from undergoing unwanted aromatic bromination in the next step.

-

-

Oxidative Cyclization: Isolate the arylthiourea intermediate. Suspend it in glacial acetic acid and add a solution of Br2 (1.05 equiv) in acetic acid dropwise at 0°C. Stir at room temperature for 12 hours.

-

Quenching and Isolation: Pour the mixture into ice water and neutralize with aqueous ammonia to precipitate the free base. Filter and recrystallize from ethanol.

-

Structural Validation:

-

Validation Check: Run 1H -NMR spectroscopy. The absence of the thiourea N-H protons and the emergence of a distinct 2-amino NH2 broad singlet (~7.5 ppm) definitively confirms successful ring closure over mere bromination.

-

Pharmacological Profiling and Biological Activities

Derivatization at the C2-amino group and the C6-position of the benzothiazole ring has yielded compounds with potent biological activities across multiple therapeutic areas. Recent advancements have highlighted their efficacy as kinase inhibitors in oncology and as modulators of ion channels in neurology (4). Furthermore, screening against recombinant Mycobacterium tuberculosis has identified 2-aminobenzothiazoles as potent bactericidal agents (5).

Table 1: Quantitative Data on Key 2-Aminobenzothiazole Derivatives

| Compound | Primary Biological Target | Therapeutic Indication | Key Quantitative Metric |

| Riluzole | Nav blocker, KCa activator | Amyotrophic Lateral Sclerosis | Nav IC50 = 1–50 μM |

| Compound 3 | CSF1R kinase | Pancreatic Cancer | Kinase IC50 = 1.4 nM |

| Compound 13 | EGFR | Colorectal/Lung Cancer | Cellular IC50 = 6.43 μM (HCT116) |

| SKA-19 | Nav blocker, KCa activator | Epilepsy / Convulsions | ED50 = 4.07 mg/kg (in vivo) |

Mechanisms of Action: The Riluzole Paradigm

Riluzole serves as the archetypal 2-aminobenzothiazole. Its neuroprotective mechanism is multifaceted, primarily driven by the inhibition of voltage-gated sodium channels (Nav) and the activation of small-conductance Ca2+ -activated K+ channels (KCa) (6). By blocking Nav channels, Riluzole dampens neuronal excitability, which consequently decreases presynaptic glutamate release. This prevents the excitotoxic overstimulation of motor neurons, a hallmark of ALS pathology.

Caption: Riluzole's neuroprotective mechanism via SCNA blockade and KCa activation.

Experimental Protocol 2: Self-Validating High-Throughput Cytotoxicity Screening

When evaluating novel 2-aminobenzothiazole derivatives for anticancer potential (e.g., EGFR/CSF1R inhibitors), a robust in vitro screening workflow is required.

-

Cell Seeding: Seed target cancer cells (e.g., HCT116) in a 96-well plate at 5×103 cells/well in 100 μL of complete media. Incubate overnight at 37°C, 5% CO2 .

-

Validation Check: Include a "cell-free" media control well. This establishes the background absorbance/luminescence baseline, ensuring the assay signal is strictly dependent on cellular metabolic activity.

-

-

Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole compound in DMSO, ensuring the final DMSO concentration in the well does not exceed 0.1% (to prevent solvent-induced toxicity). Treat cells for 72 hours.

-

Viability Quantification: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL of DMSO and read absorbance at 570 nm.

-

Causality: Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding purple formazan. The absorbance is directly proportional to the living cell count.

-

-

Data Analysis & Assay Validation:

-

Validation Check: Calculate the Z'-factor using a known cytotoxic positive control (e.g., Staurosporine) and the vehicle negative control. A calculated Z'-factor > 0.5 statistically validates the assay's robustness, confirming that the observed IC50 values are reliable for hit-to-lead optimization.

-

Conclusion

The 2-aminobenzothiazole scaffold remains a cornerstone in drug discovery. From its early days in dye chemistry to its critical role in neurodegenerative disease management and modern targeted oncology, its structural rigidity and functional adaptability make it an ideal template for rational drug design. By leveraging self-validating synthetic protocols like the Hugershoff reaction and rigorous biological screening, researchers can continue to unlock the vast therapeutic potential of this privileged heterocycle.

References

- The Benzothiazole Scaffold: A Cornerstone in Drug Discovery and Development Source: Benchchem URL

- Riluzole Source: Alzheimer's Drug Discovery Foundation URL

- Metal-Free Synthesis of 2-Substituted (N, O, C)

- 2-Aminobenzothiazoles in anticancer drug design and discovery Source: PMC - NIH URL

- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis Source: Microbiology Spectrum - ASM Journals URL

- The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary

The benzothiazole bicyclic ring system is a "privileged scaffold" in modern medicinal chemistry, capable of interacting with diverse biological targets due to its unique combination of a hydrogen-bonding acceptor (thiazole nitrogen), a sulfur heteroatom, and an aromatic core. Among its derivatives, 2-Propyl-benzothiazol-6-ylamine (CAS 58460-07-4) and related 2-alkyl-6-aminobenzothiazoles serve as critical pharmacophores and synthetic intermediates[1]. The bidentate nature of the thiazole ring, combined with the hydrogen-bond donating capability of the 6-amino group and the tunable lipophilicity of the 2-alkyl chain, allows these molecules to be optimized for oncology, neurology, and infectious disease indications.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and field-proven experimental protocols for synthesizing and evaluating 2-propyl-benzothiazol-6-ylamine and its analogs.

Chemical Profile & Quantitative Data

To facilitate rational drug design, the foundational physicochemical properties of 2-propyl-benzothiazol-6-ylamine are summarized below. The lipophilic 2-propyl chain significantly enhances membrane permeability compared to the unsubstituted parent compound, making it an ideal candidate for central nervous system (CNS) targeting or intracellular kinase inhibition.

| Property | Value / Description |

| IUPAC Name | 2-propyl-1,3-benzothiazol-6-amine |

| CAS Registry Number | 58460-07-4[1] |

| Molecular Formula | C10H12N2S[2] |

| Molecular Weight | 192.28 g/mol [2] |

| Hydrogen Bond Donors | 1 (Primary amine) |

| Hydrogen Bond Acceptors | 2 (Thiazole N, Amine N) |

| Structural Class | 2-Alkyl-6-aminobenzothiazole |

Pharmacological Profiling & Mechanistic Pathways

The 6-aminobenzothiazole scaffold exhibits pleiotropic biological activities depending on its peripheral substitutions.

Oncology: PI3K/Akt/mTOR Pathway Inhibition

Derivatives of 6-aminobenzothiazole have been shown to exhibit potent anticancer activity by acting as ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway[3]. The 6-amino group acts as a critical hydrogen-bond donor to the hinge region of the PI3K kinase domain, while the 2-alkyl group occupies the adjacent hydrophobic pocket. By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors (Akt and mTOR) of activation signals and inducing apoptosis in malignant cells[3].

Fig 1. PI3K/Akt/mTOR signaling pathway inhibition by 6-aminobenzothiazole derivatives.

Neurology: MAO-A Inhibition

The 6-aminobenzothiazole core is a recognized structural scaffold for monoamine oxidase type-A (MAO-A) inhibitors (e.g., the experimental drug E2011)[4]. The alkyl group at the C(2)-position intensifies the binding affinity and subsequent pharmacological activity by anchoring the molecule within the hydrophobic active site of the enzyme[4].

Infectious Diseases: Anti-Trypanosomal Activity

Recent medicinal chemistry campaigns have identified urea derivatives of aminobenzothiazoles as highly potent agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT)[5]. The benzothiazole core provides the necessary metabolic stability and membrane permeability that earlier furan-based candidates lacked[5].

Synthetic Methodologies & Workflow

Synthesizing 2-alkyl-6-aminobenzothiazoles requires strict regiocontrol. Direct electrophilic substitution (e.g., nitration) of 2-alkylbenzothiazoles often yields an inseparable mixture of 4-, 5-, 6-, and 7-isomers. Therefore, a de novo ring construction approach is preferred.

We utilize the condensation of 2-amino-5-nitrothiophenol with an aliphatic aldehyde (butyraldehyde for the 2-propyl derivative), followed by chemoselective reduction[6].

Fig 2. Regioselective synthesis workflow for 2-propyl-benzothiazol-6-ylamine.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Propyl-benzothiazol-6-ylamine

Causality Note: We specifically select Tin(II) chloride ( SnCl2 ) in methanolic HCl for the nitro-reduction step rather than standard palladium-catalyzed hydrogenation ( H2 , Pd/C)[6]. The causality here is twofold: first, the benzothiazole sulfur atom acts as a potent catalyst poison for palladium surfaces; second, SnCl2 ensures strictly chemoselective reduction of the nitro moiety without risking reductive ring-opening of the thiazole core.

Step-by-Step Methodology:

-

Condensation: Dissolve 2-amino-5-nitrothiophenol (1.0 equiv) and butyraldehyde (1.2 equiv) in anhydrous pyridine.

-

Cyclization: Heat the mixture to reflux (approx. 115°C) under an inert argon atmosphere for 4-6 hours. The pyridine acts as both solvent and base to drive the oxidative cyclization.

-

Isolation of Intermediate: Cool the reaction to room temperature and pour over crushed ice. Filter the resulting precipitate (6-nitro-2-propylbenzothiazole), wash with cold water, and dry under vacuum.

-

Reduction: Suspend the intermediate in a mixture of methanol and concentrated HCl (3:1 v/v). Add SnCl2⋅2H2O (5.0 equiv) portion-wise[6].

-

Reflux & Workup: Reflux the mixture for 2 hours. Cool to 0°C and carefully basify to pH 10-11 using 20% aqueous NaOH. Crucial Step: The excess NaOH converts the precipitated tin salts into soluble sodium stannate ( Na2[Sn(OH)6] ), allowing for clean extraction.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the target 2-propyl-benzothiazol-6-ylamine.

Protocol B: Self-Validating Kinase Inhibition Assay (PI3K)

To evaluate the anticancer efficacy of the synthesized analogs, we employ an ADP-Glo™ Kinase Assay[3]. Causality Note: This luminescent assay is selected over radiometric 33P -ATP assays because it avoids radioactive waste and is unquenched by the intrinsic fluorescence often exhibited by benzothiazole analogs. To ensure the protocol is a self-validating system, we include a no-enzyme control (to establish baseline ATP autohydrolysis) and a positive control (Wortmannin, a known PI3K inhibitor) to verify assay sensitivity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of 2-propyl-benzothiazol-6-ylamine in DMSO. Dilute to a 10X working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2 ).

-

Reaction Assembly: In a 384-well white microplate, combine:

-

1 µL of compound (or DMSO vehicle control)

-

2 µL of PI3Kγ enzyme (optimized concentration)

-

2 µL of Substrate/ATP mix (PIP2 lipid substrate + 10 µM ultra-pure ATP)

-

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. Mechanism: This reagent actively depletes any unconsumed ATP, leaving only the ADP generated by the kinase reaction.

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This converts the ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to kinase activity.

-

Data Analysis: Read luminescence on a microplate reader. Calculate the IC 50 using non-linear regression analysis against the Wortmannin standard curve.

References

-

Molecules (via NIH/PMC) - Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Available at:[Link]

-

Mutation Research (via PubMed) - Assessment of potential mutagenic activities of a novel benzothiazole MAO-A inhibitor E2011 using Salmonella typhimurium YG1029. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS Publications) - Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. Available at:[Link]

Sources

- 1. 6-Benzothiazolamine,2-propyl-(9CI) | 58460-07-4 [amp.chemicalbook.com]

- 2. 2-PROPYL-BENZOTHIAZOL-6-YLAMINE CAS#: [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Assessment of potential mutagenic activities of a novel benzothiazole MAO-A inhibitor E2011 using Salmonella typhimurium YG1029 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

2-Propyl-benzothiazol-6-ylamine as a fluorescent probe

As a Senior Application Scientist, this guide provides a comprehensive overview of 2-Propyl-benzothiazol-6-ylamine, a member of the versatile benzothiazole class of fluorophores. It details the predicted photophysical properties, mechanism of action, and potential applications, along with detailed protocols to serve as a robust starting point for researchers.

Disclaimer: Foundational & Forward-Looking Data

Direct experimental data for the specific compound, 2-Propyl-benzothiazol-6-ylamine, is not extensively available in peer-reviewed literature. The following application notes and protocols are therefore built upon the well-established principles of the benzothiazole fluorescent scaffold and data from close structural analogs. The provided quantitative data and experimental procedures should be considered as validated starting points for investigation, with the understanding that optimization is essential for specific experimental contexts.

Introduction: The Benzothiazole Scaffold

Benzothiazole derivatives are a cornerstone in the field of fluorescent probe design. Their rigid, planar heterocyclic structure provides a robust π-conjugated system that gives rise to favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[1][2] The true power of the benzothiazole scaffold lies in its synthetic tractability; the core can be readily functionalized to tune its spectral properties and to install specific recognition moieties for a vast array of analytes.[3] This has led to the development of sophisticated probes for metal ions, reactive oxygen species, and changes in the cellular microenvironment.[2]

2-Propyl-benzothiazol-6-ylamine features two key substituents on this core:

-

A 6-amino (-NH₂) group: This potent electron-donating group is critical for the molecule's fluorescent properties, making it highly sensitive to its local environment.

-

A 2-propyl (-CH₂CH₂CH₃) group: This non-polar alkyl chain enhances the molecule's hydrophobicity.

This specific combination of functional groups suggests that 2-Propyl-benzothiazol-6-ylamine is an excellent candidate for use as an environmentally sensitive fluorescent probe , capable of reporting on the polarity and viscosity of its immediate surroundings.

Principle of Operation: Environmentally Sensitive Fluorescence via ICT

The predicted fluorescence mechanism for 2-Propyl-benzothiazol-6-ylamine is based on Intramolecular Charge Transfer (ICT) .[1] In this process, the benzothiazole core acts as a modest electron acceptor, while the 6-amino group serves as a strong electron donor.

-

Ground State: In its ground state, the molecule has a relatively non-polar charge distribution.

-

Excitation: Upon absorption of a photon, an electron is promoted to an excited state. This excited state has a much larger dipole moment as electron density is transferred from the amino group to the benzothiazole ring system.

-

Solvent Relaxation & Emission: This charge-separated excited state is highly sensitive to the polarity of the surrounding solvent molecules.

-

In non-polar solvents: The solvent cannot effectively stabilize the polar excited state. The energy difference between the excited and ground states remains large, resulting in higher-energy (blue-shifted) emission and typically a higher fluorescence quantum yield.

-

In polar solvents: Polar solvent molecules reorient around the excited-state dipole, stabilizing it and lowering its energy level. This leads to lower-energy (red-shifted) emission and often a lower quantum yield due to the increased probability of non-radiative decay pathways.

-

This solvatochromic behavior makes the probe's emission spectrum a direct readout of local environmental polarity.

Caption: Proposed Intramolecular Charge Transfer (ICT) mechanism.

Synthesis and Characterization

While a specific synthesis for 2-Propyl-benzothiazol-6-ylamine is not detailed in the literature, a representative synthesis can be readily achieved via the condensation of 4-amino-2-mercaptoaniline with butyric acid, a common method for forming 2-substituted benzothiazoles.[4]

Representative Synthesis Protocol:

-

To a flask containing polyphosphoric acid (PPA), add equimolar amounts of 4-amino-2-mercaptoaniline and butyric acid.

-

Heat the reaction mixture to 180-200°C with stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into a beaker of ice water with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the crude product by filtration and wash thoroughly with water.

-

Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Propyl-benzothiazol-6-ylamine.

Characterization: The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity.[5]

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine (typically a pair of bands around 3350-3450 cm⁻¹).[6]

Predicted Spectroscopic Properties

The following table summarizes the predicted photophysical properties for 2-Propyl-benzothiazol-6-ylamine based on data from analogous benzothiazole derivatives. These values should be determined experimentally for precise characterization.

| Property | Predicted Value / Range | Rationale / Comment |

| Absorption Max (λ_abs) | 340 - 380 nm | Based on the benzothiazole core. The amino group acts as an auxochrome, pushing the absorption to longer wavelengths compared to the unsubstituted parent compound. |

| Emission Max (λ_em) | 400 - 550 nm | Highly dependent on solvent polarity due to the ICT mechanism. Emission is expected to be blue-shifted in non-polar media (e.g., Dioxane) and red-shifted in polar media (e.g., Water).[7] |

| Stokes Shift | > 60 nm | Benzothiazole derivatives are known for their large Stokes shifts, which is advantageous for minimizing self-absorption and improving signal-to-noise in imaging applications.[2][8] |

| Molar Absorptivity (ε) | 15,000 - 30,000 M⁻¹cm⁻¹ | Typical for π-conjugated aromatic systems. |

| Quantum Yield (Φ_F) | 0.01 - 0.50 | Expected to be highly variable. Higher in non-polar, viscous environments where non-radiative decay pathways are suppressed, and lower in polar, aqueous environments.[7] |

| Fluorescence Lifetime (τ) | 0.5 - 4.0 ns | Will vary with the environment, similar to the quantum yield. Shorter lifetimes are expected in water compared to non-polar solvents.[7] |

Applications and Experimental Protocols

The primary predicted application for 2-Propyl-benzothiazol-6-ylamine is as a "turn-on" fluorescent probe for imaging hydrophobic environments within biological systems, such as lipid droplets or protein aggregates.[9][10]

Protocol 1: Characterization of Solvatochromism

Objective: To experimentally validate the environmentally sensitive nature of the probe by measuring its absorption and fluorescence spectra in a range of solvents with varying polarity.

Materials:

-

2-Propyl-benzothiazol-6-ylamine

-

Spectroscopic grade solvents: Dioxane, Toluene, Chloroform, Tetrahydrofuran (THF), Acetone, Ethanol, Methanol, Water

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution: Prepare a 1 mM stock solution of the probe in DMSO.

-

Working Solutions: Prepare a 5 µM working solution of the probe in each of the different solvents by diluting the stock solution. Ensure the final DMSO concentration is less than 0.5% to minimize its effect on the solvent properties.

-

Absorption Spectra: For each working solution, acquire the absorption spectrum from 300 to 500 nm to determine the λ_abs.

-

Emission Spectra: For each working solution, excite the sample at its λ_abs and record the emission spectrum. Record the wavelength of maximum emission (λ_em).

-

Data Analysis:

-

Plot the λ_em (in wavenumbers, cm⁻¹) against the solvent polarity function (e.g., Lippert-Mataga plot). A linear relationship confirms the ICT mechanism.

-

Compare the fluorescence intensity across the different solvents to observe the "turn-on" effect in non-polar environments.

-

Protocol 2: Live-Cell Imaging of Hydrophobic Structures

Objective: To use 2-Propyl-benzothiazol-6-ylamine as a fluorescent stain for imaging lipid-rich or hydrophobic structures within living cells.

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications | MDPI [mdpi.com]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Environmentally sensitive fluorescent probes for the visualization of selective proteins: Recent progress and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assays for Evaluating 2-Propyl-benzothiazol-6-ylamine Cytotoxicity

Target Audience: Researchers, Application Scientists, and Pre-clinical Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

Benzothiazole derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting profound anti-tumor, antimicrobial, and neuroprotective activities. Specifically, 2-substituted benzothiazol-amines, such as 2-Propyl-benzothiazol-6-ylamine (CAS: 58460-07-4), are frequently utilized as high-value intermediates or primary hit compounds in oncology screening libraries.

As a Senior Application Scientist, I emphasize that evaluating the cytotoxicity of a novel benzothiazole is not merely about calculating an IC₅₀; it is about mapping the causality of cell death . Extensive literature demonstrates that benzothiazole derivatives primarily exert their cytotoxic effects by triggering the intrinsic (mitochondrial) apoptosis pathway[1][2]. This process is driven by the generation of Reactive Oxygen Species (ROS), leading to the upregulation of pro-apoptotic proteins (Bax), the downregulation of anti-apoptotic proteins (Bcl-2), and the subsequent depolarization of the mitochondrial membrane ( ΔΨm )[3]. This depolarization forces the release of Cytochrome c, which activates the Caspase-9/3 cascade, culminating in programmed cell death[2][4].

To rigorously evaluate 2-Propyl-benzothiazol-6-ylamine, we must deploy a multi-tiered, self-validating assay system that captures both macroscopic viability and molecular apoptotic markers.

Intrinsic apoptosis pathway induced by 2-Propyl-benzothiazol-6-ylamine.

Experimental Strategy & Workflow

A robust cytotoxicity evaluation requires a logical progression from broad phenotypic screening to specific mechanistic validation. The workflow below is designed to be self-validating: Phase 1 establishes the baseline potency (IC₅₀), which then dictates the precise dosing regimens used in Phase 2 to ensure we are observing true pharmacological apoptosis rather than acute necrotic toxicity caused by overdosing.

Phased experimental workflow for benzothiazole cytotoxicity evaluation.

Detailed Experimental Protocols

Protocol 1: Cell Viability & IC₅₀ Determination (MTT Assay)

Causality & Principle: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity, which reflects the number of metabolically viable cells[4]. Benzothiazoles inhibit proliferation, reducing the metabolic flux required to convert the yellow MTT tetrazolium salt into purple formazan crystals[5].

Step-by-Step Methodology:

-

Cell Seeding: Harvest target cells (e.g., HepG2 hepatocellular carcinoma or HCT-116 colorectal cancer cells) during the logarithmic growth phase. Seed at a density of 5,000–10,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS) in a 96-well flat-bottom plate[5].

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adherence.

-

Compound Preparation: Dissolve 2-Propyl-benzothiazol-6-ylamine in 100% DMSO to create a 20 mM stock. Prepare serial dilutions in culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). Critical: Ensure final DMSO concentration in wells does not exceed 0.5% to prevent solvent-induced toxicity[6].

-

Treatment: Aspirate old medium and add 100 µL of the compound-containing medium. Incubate for 48 hours[7].

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours at 37°C[5].

-

Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place on an orbital shaker for 10 minutes[7].

-

Measurement: Read absorbance at 570 nm using a microplate reader.

System Validation (Self-Correction):

-

Positive Control: 10 µM Doxorubicin or Sorafenib to validate assay sensitivity[1].

-

Vehicle Control: Medium + 0.5% DMSO to establish 100% baseline viability.

-

Edge Effect Mitigation: Fill the outer perimeter wells of the 96-well plate with sterile PBS rather than cells to prevent evaporation-induced osmolarity shifts.

Protocol 2: Apoptosis Evaluation via Annexin V/PI Flow Cytometry

Causality & Principle: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein that binds to exposed PS with high affinity[4]. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows us to distinguish between viable, early apoptotic, and late apoptotic populations[4].

Step-by-Step Methodology:

-

Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with 2-Propyl-benzothiazol-6-ylamine at ½ IC₅₀, IC₅₀, and 2× IC₅₀ concentrations for 24 and 48 hours.

-

Harvesting: Collect the culture medium (contains floating apoptotic cells) and trypsinize the adherent cells. Pool them together. Critical: Do not over-trypsinize, as this can artificially strip PS from the membrane, leading to false negatives.

-

Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[4].

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark[4].

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via Flow Cytometry (detect FITC in FL1 channel and PI in FL2/FL3 channel).

Protocol 3: Mitochondrial Membrane Potential ( ΔΨm ) Assessment (JC-1 Assay)

Causality & Principle: Because benzothiazoles trigger the intrinsic pathway, mitochondrial depolarization is a prerequisite for apoptosis[1]. JC-1 is a lipophilic, cationic dye. In healthy cells with high ΔΨm , it accumulates in the mitochondria and forms "J-aggregates" (red fluorescence). In apoptotic cells with collapsed ΔΨm , it remains in the cytoplasm as monomers (green fluorescence). The Red/Green ratio is a quantitative metric of mitochondrial health.

Step-by-Step Methodology:

-

Preparation: Following a 24-hour treatment with the compound in 6-well plates, harvest cells and wash with PBS.

-

Staining: Resuspend cells in 500 µL of complete medium containing 2.5 µg/mL JC-1 dye.

-

Incubation: Incubate at 37°C for 20 minutes in the dark.

-

Washing: Centrifuge and wash twice with cold JC-1 assay buffer to remove excess dye.

-

Analysis: Analyze via Flow Cytometry or Fluorescence Microscopy. Calculate the ratio of J-aggregates (Ex 488 nm / Em 590 nm) to JC-1 monomers (Ex 488 nm / Em 530 nm). A decrease in the ratio indicates mitochondrial depolarization.

Data Presentation & Expected Results

To facilitate rapid decision-making, quantitative data should be summarized in structured formats. Below is a representative data synthesis table illustrating the expected pharmacological profile of 2-Propyl-benzothiazol-6-ylamine across standard oncology cell lines, based on structural analogs in the benzothiazole class[1][8].

| Cell Line | Origin | 48h IC₅₀ (µM) | Apoptosis % (at IC₅₀) | ΔΨm Collapse (Red/Green Ratio) |

| HepG2 | Hepatocellular Carcinoma | 38.5 ± 2.1 | 45.2% | 0.85 (Significant Depolarization) |

| HCT-116 | Colorectal Carcinoma | 42.3 ± 3.4 | 39.8% | 1.10 (Moderate Depolarization) |

| MCF-7 | Breast Adenocarcinoma | 55.0 ± 4.0 | 28.5% | 1.45 (Mild Depolarization) |

| L929 | Normal Murine Fibroblast | > 100.0 | < 5.0% | 3.20 (Healthy/Intact) |

Interpretation Note: The compound demonstrates a favorable therapeutic window, showing higher potency against hepatic and colorectal carcinoma lines while sparing normal fibroblasts (L929). The high apoptosis percentage correlating with a low Red/Green JC-1 ratio confirms the intrinsic mitochondrial mechanism.

References

-

Gürbüz, D., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. Retrieved from[Link]

-

Karabacak, M., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health (PMC). (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]

-

Xuejiao, S., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS One. Retrieved from[Link]

-

Frontiers. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Retrieved from [Link]

Sources

- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 3. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 8. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Improving the yield of 2-Propyl-benzothiazol-6-ylamine synthesis

Welcome to the Technical Support Center for the synthesis of 2-Propyl-benzothiazol-6-ylamine (CAS 58460-07-4). This compound is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug development.

Synthesizing this target typically involves a two-step sequence: the condensation of 2-amino-5-nitrothiophenol with a butyryl halide to form a 6-nitrobenzothiazole intermediate, followed by the chemoselective reduction of the nitro group to an amine ()[1]. This guide is designed to help researchers troubleshoot common bottlenecks, optimize yields, and ensure high-purity isolation.

Core Synthetic Workflow

Figure 1: Mechanistic pathway for 2-Propyl-benzothiazol-6-ylamine synthesis.

Troubleshooting FAQs

Section 1: Condensation & Cyclization (Yield Optimization)

Q: Why is the yield of my 6-nitro-2-propylbenzothiazole intermediate consistently below 50%? A: Low yields in this step are almost exclusively caused by the oxidative dimerization of 2-amino-5-nitrothiophenol into its corresponding disulfide. Thiophenols are highly nucleophilic but exceptionally prone to oxidation. This degradation pathway is severely accelerated by basic environments (such as pyridine) and trace atmospheric oxygen. Resolution: Always use freshly degassed solvents and maintain a strict Argon or N2 atmosphere. Ensure the butyryl chloride is added dropwise at 0 °C. This controls the highly exothermic S-acylation, preventing thermal degradation before the temperature is raised to drive the dehydrative cyclization.

Q: Can I use butyric acid instead of butyryl chloride to avoid handling volatile acyl chlorides? A: Yes, but it fundamentally changes the reaction mechanics. Condensation with butyric acid requires a strong dehydrating medium, typically Polyphosphoric Acid (PPA) at 100–120 °C. While effective, PPA is highly viscous, making magnetic stirring difficult and subsequent aqueous workup (quenching with ice) physically demanding and prone to trapping unreacted starting materials.

Section 2: Nitro Reduction & Chemoselectivity

Q: When using Pd/C and H2 to reduce the nitro group, the reaction stalls and I observe desulfurized byproducts. How can I fix this? A: The benzothiazole core contains a nucleophilic sulfur atom that strongly coordinates to palladium surfaces, leading to rapid catalyst poisoning ()[2]. Furthermore, forcing the reaction with higher hydrogen pressures often induces C-S bond hydrogenolysis, destroying the heterocyclic ring. Resolution: Abandon direct palladium-catalyzed hydrogenation for this specific substrate. Instead, utilize a dissolving metal reduction. The Béchamp-type reduction using Iron (Fe) powder and Ammonium Chloride (NH4Cl) is highly chemoselective. Alternatively, SnCl2/HCl is historically effective for reducing 6-nitrobenzothiazoles to 6-aminobenzothiazoles, though it introduces toxic tin waste and complicates the workup ()[3].

Q: How do I ensure the final product is completely free of the unreacted nitro intermediate? A: Exploit the basicity of the newly formed amine. A self-validating acid-base extraction protocol will isolate the product. By acidifying the crude mixture, the target amine forms a water-soluble hydrochloride salt, leaving the neutral, unreacted 6-nitro intermediate in the organic phase. Basifying the separated aqueous layer will then precipitate the pure free base.

Quantitative Data: Nitro Reduction Optimization

Table 1: Comparison of Nitro Reduction Methods for Benzothiazole Cores

| Reduction Method | Reagents & Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Primary Drawback |

| Catalytic Hydrogenation | Pd/C (10%), H2 (50 psi) | 25 | 24 | 45 | 80 | Catalyst poisoning; C-S bond cleavage[2]. |

| Tin Reduction | SnCl2, conc. HCl | 80 | 4 | 85 | 92 | Toxic heavy metal waste; tedious emulsion workup[3]. |

| Iron Reduction (Recommended) | Fe powder, NH4Cl | 80 | 2 | 94 | 98 | Heterogeneous mixture requires careful Celite filtration. |

| Transfer Hydrogenation | Hydrazine, Raney Ni | 60 | 3 | 70 | 85 | Severe safety hazards associated with hydrazine. |

Standardized Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-2-propylbenzothiazole

-

Preparation : Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an Argon inlet. Thoroughly purge the system to displace oxygen, preventing thiophenol dimerization.

-

Dissolution : Dissolve 2-amino-5-nitrothiophenol (10.0 mmol) in anhydrous, degassed pyridine (30 mL). Cool the mixture to 0 °C using an ice bath.

-

Acylation : Add butyryl chloride (12.0 mmol) dropwise over 15 minutes. The low temperature controls the exothermic S-acylation.

-

Cyclization : Remove the ice bath and heat the mixture to reflux (approx. 115 °C) for 4 hours to drive the dehydrative cyclization.

-

Quenching : Cool to room temperature and pour the mixture over 100 g of crushed ice. Extract with Ethyl Acetate (3 x 50 mL).

-

Washing : Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate.

Protocol 2: Chemoselective Reduction to 2-Propyl-benzothiazol-6-ylamine

-

Suspension : Suspend the crude 6-nitro-2-propylbenzothiazole (approx. 5.0 mmol) in a solvent mixture of Ethanol (40 mL) and Water (10 mL).

-

Reagent Addition : Add Iron powder (25.0 mmol, 5 eq) and Ammonium chloride (25.0 mmol, 5 eq). The NH4Cl acts as a mild proton source, activating the iron without hydrolyzing the benzothiazole ring.

-

Reduction : Heat the suspension to 80 °C and reflux for 2 hours under vigorous stirring. Monitor completion via TLC (Hexane:EtOAc 7:3).

-

Filtration : Cool the mixture slightly and filter it through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol.

-

Self-Validating Isolation (Acid-Base Extraction) :

-

Concentrate the filtrate to remove ethanol, then dilute with 50 mL of water and 50 mL of Dichloromethane (DCM).

-

Add 1M HCl dropwise until the aqueous layer reaches pH 2. The target amine protonates and migrates to the aqueous layer, leaving unreacted nitro impurities in the DCM.

-

Separate the layers. Discard the DCM layer.

-

Basify the aqueous layer with 2M NaOH to pH 10. The pure 2-propyl-benzothiazol-6-ylamine will precipitate or phase-separate as a free base.

-

Extract the aqueous layer with fresh DCM (2 x 50 mL), dry over Na2SO4, and evaporate to yield the highly pure target compound.

-

References

-

Synthesis of 2-substituted nitro-and aminobenzothiazoles and corresponding anthranilic acids Source: ResearchGate / Malaria Journal URL:[Link]

-

Room-Temperature Ligand-Free Pd/C-Catalyzed C–S Bond Formation: Synthesis of 2-Substituted Benzothiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles Source: Molecules (via PMC / NIH) URL:[Link]

Sources

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, synthetic chemists, and assay scientists working with 2-Propyl-benzothiazol-6-ylamine (CAS: 58460-07-4).

Benzothiazole scaffolds are recognized as privileged structures in medicinal chemistry, particularly for their efficacy as kinase inhibitors targeting the PI3K/Akt/mTOR and EGFR pathways ()[1]. The 6-amino group serves as a versatile synthetic handle for generating diverse libraries of anticancer agents, while the lipophilic 2-propyl chain significantly influences the molecule's target affinity and physicochemical profile ()[2].

Below, you will find field-proven solutions to the most common synthetic and biochemical challenges associated with this specific building block.

Part 1: Synthetic Chemistry Troubleshooting (The 6-Amino Group)

FAQ 1: Why am I getting exceptionally low yields when attempting amide coupling at the 6-position?

-

Causality: The 6-amino group on the benzothiazole ring is an aromatic amine (aniline derivative). However, the fused thiazole ring is highly electron-withdrawing due to its imine-like nitrogen and sulfur atoms. This inductive effect pulls electron density away from the benzene ring, rendering the 6-amino group significantly less nucleophilic than a standard aniline. Consequently, standard coupling reagents (like EDC/NHS) fail to overcome the activation energy barrier.

-

Solution: Abandon standard carbodiimides. Utilize strong uronium-based coupling reagents like HATU, which generates a highly reactive HOAt-active ester, and apply mild heating (50°C) to drive the reaction forward.

FAQ 2: My Buchwald-Hartwig amination using 2-Propyl-benzothiazol-6-ylamine is stalling. Is the compound degrading?

-

Causality: The compound is likely intact, but your catalyst is dead. The benzothiazole core contains a basic nitrogen and a nucleophilic sulfur. During palladium-catalyzed cross-coupling, these heteroatoms strongly coordinate to the palladium center, displacing standard phosphine ligands (e.g., BINAP or dppf) and forming stable, inactive Pd-complexes. This phenomenon—catalyst poisoning—halts the catalytic cycle prior to oxidative addition.

-

Solution: Switch to highly sterically hindered, electron-rich biaryl phosphine ligands such as BrettPhos or XPhos. The immense steric bulk of these ligands physically blocks the benzothiazole heteroatoms from coordinating to the palladium center, while their electron-rich nature accelerates the necessary catalytic steps.

Part 2: In Vitro Assay & Formulation Troubleshooting (The 2-Propyl Group)

FAQ 3: My synthesized 2-propyl-benzothiazole derivatives are precipitating in my biochemical assay buffer. How do I prevent this?

-

Causality: The 2-propyl group is an aliphatic chain that drastically increases the hydrophobicity (LogP) of the molecule compared to 2-methyl or unsubstituted analogs. In standard aqueous buffers (like HEPES or Tris), hydrophobic molecules aggregate to minimize water contact, forming colloidal particles. These aggregates scatter light and sequester the compound, leading to false negatives or erratic assay readouts.

-

Solution: Pre-dissolve the compound in 100% anhydrous DMSO. Ensure the final assay buffer contains a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to form micelles that keep the lipophilic compound in solution. Cap the final DMSO concentration at 2%.

FAQ 4: I am observing a massive background signal in my HTRF/FRET kinase assays. Is the compound interfering?

-

Causality: Yes. The highly conjugated bicyclic benzothiazole ring system is inherently fluorogenic. When excited by UV or near-UV light (300–350 nm), the delocalized π-electrons transition to an excited state and emit photons in the blue/green spectrum (400–450 nm). If your standard FRET assay uses similar wavelengths, this intrinsic compound autofluorescence will mask the true target-specific signal.

-

Solution: Transition to Time-Resolved FRET (TR-FRET) using long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a 50–100 µs delay between the excitation pulse and the emission reading, the short-lived autofluorescence of the benzothiazole derivative completely decays before the detector turns on.

Part 3: Data Visualization & Self-Validating Protocols

Quantitative Physicochemical Comparison

Understanding how the 2-position substituent alters the behavior of the 6-aminobenzothiazole scaffold is critical for assay design.

Table 1: Physicochemical and Assay Impact of 2-Position Substitutions

| Substitution at 2-Position | Estimated LogP | Aqueous Solubility (pH 7.4) | Autofluorescence Risk | Recommended Assay Buffer Additive |

| -NH2 (2,6-Diamino) | ~1.2 | High (>100 µM) | Moderate | None required |

| -CH3 (2-Methyl) | ~2.5 | Moderate (~50 µM) | High | 0.005% Tween-20 |

| -CH2CH2CH3 (2-Propyl) | ~3.8 | Low (<10 µM) | High | 0.01% Tween-20 + 2% DMSO |

Experimental Protocols

Protocol A: Optimized HATU-Mediated Amide Coupling for 6-Aminobenzothiazoles

-

Activation: Dissolve your target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active HOAt ester.

-

Coupling: Add 2-Propyl-benzothiazol-6-ylamine (1.0 eq) to the activated mixture.

-

Heating: Elevate the reaction temperature to 50°C and stir under nitrogen for 12-18 hours to overcome the poor nucleophilicity of the 6-amine.

-

Validation Checkpoint: Before aqueous workup, analyze a 5 µL aliquot via LC-MS. You must observe >95% consumption of the 2-Propyl-benzothiazol-6-ylamine peak (m/z [M+H]+ 193.1). If the starting material persists, the HOAt ester formation was incomplete; verify the anhydrous integrity of your DMF and HATU.

-

Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and purify via flash chromatography.

Protocol B: TR-FRET Kinase Assay for Benzothiazole Derivatives

-

Compound Preparation: Prepare a 10 mM stock of the synthesized 2-propyl-benzothiazole derivative in 100% anhydrous DMSO. Perform 3-fold serial dilutions in 100% DMSO.

-

Buffer Assembly: Prepare the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA) and strictly supplement with 0.01% Tween-20.

-

Reaction: Transfer 100 nL of the compound dilutions to a 384-well plate. Add 5 µL of the kinase/substrate mixture, followed by 5 µL of ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Validation Checkpoint: Run a 'Compound-Only' control well (compound + buffer, no enzyme/substrate). If the fluorescence signal in this well exceeds 10% of your positive control, the compound is autofluorescing. You must increase the TR-FRET delay window.

-

Detection: Add 10 µL of the TR-FRET detection reagent (Europium-cryptate donor / Alexa Fluor 647 acceptor). Read the plate using a 50 µs delay window.

Workflow & Mechanism Diagrams

Decision tree for troubleshooting 2-Propyl-benzothiazol-6-ylamine synthesis and assay workflows.

Inhibition of the PI3K/Akt/mTOR and RTK signaling pathways by benzothiazole derivatives.

References

-

Huang, G., Cierpicki, T., & Grembecka, J. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135, 106477.[Link]

-

Salih, O. M., & Basheer, H. A. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 13800-13815.[Link]

Sources

Technical Support Center: Purity Confirmation of Synthesized 2-Propyl-benzothiazol-6-ylamine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for confirming the purity of synthesized 2-Propyl-benzothiazol-6-ylamine. The methodologies outlined herein are grounded in established analytical principles to ensure scientific integrity and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the initial and most straightforward methods to get a preliminary assessment of my compound's purity?

A1: The most direct initial assessments are Thin Layer Chromatography (TLC) and Melting Point Analysis. TLC can quickly reveal the presence of multiple components in your sample. A sharp melting point range, typically within 0.5–1 °C, is a strong indicator of high purity for a crystalline solid, whereas a broad melting range suggests the presence of impurities.[1][2][3]

Q2: Which spectroscopic techniques are essential for both structural confirmation and purity analysis?

A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is crucial.[4] NMR confirms the detailed chemical structure and connectivity, MS verifies the molecular weight, and IR identifies the key functional groups.

Q3: How can I obtain a quantitative measure of purity?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. By analyzing the area of the peak corresponding to your target compound relative to the total area of all peaks, you can determine a precise purity percentage. Quantitative NMR (qNMR) is also a powerful technique for determining the absolute purity of a sample.[5]

Q4: My Mass Spectrometry data shows a peak that doesn't match the expected molecular weight. What could be the reason?

A4: This could be due to several factors. The peak might represent a fragment of your molecule, an adduct with a solvent or salt molecule (e.g., [M+H]⁺, [M+Na]⁺), or an impurity. High-resolution mass spectrometry (HRMS) can help distinguish between these possibilities by providing a highly accurate mass measurement, which can be used to determine the elemental composition.[6][7]

Q5: The baseline of my HPLC chromatogram is noisy. How can I improve it?

A5: A noisy baseline can result from several issues, including a contaminated mobile phase, a dirty flow cell in the detector, or leaks in the system. Ensure your mobile phase is freshly prepared with high-purity solvents and degassed. Flushing the system and cleaning the detector flow cell can also resolve the issue.

Analytical Workflow for Purity Confirmation

The confirmation of purity for a synthesized compound like 2-Propyl-benzothiazol-6-ylamine is a multi-step process. Each step provides a layer of evidence, and together they build a comprehensive picture of the sample's identity and purity.

Sources

- 1. mt.com [mt.com]

- 2. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 3. jove.com [jove.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cernobioscience.com [cernobioscience.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

Adjusting pH to improve the performance of 2-Propyl-benzothiazol-6-ylamine

Technical Support Center: Optimizing pH for 2-Propyl-benzothiazol-6-ylamine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2-Propyl-benzothiazol-6-ylamine in both synthetic and biological workflows. This compound—a lipophilic, mildly basic aromatic amine—presents a classic physicochemical paradox: the conditions that maximize its aqueous solubility inherently destroy its chemical reactivity.

This guide abandons generic advice to decode the pH-dependent causality of this specific molecule, empowering you to engineer self-validating, fail-safe protocols.

Part 1: Physicochemical Profiling

To manipulate 2-Propyl-benzothiazol-6-ylamine successfully, you must first understand the thermodynamic realities of its functional groups.

| Property | Value / Description | Causality / Impact |

| Functional Group | Primary Aromatic Amine (-NH₂) | Resonance with the benzothiazole ring delocalizes the nitrogen's lone pair, making it a weaker base than aliphatic amines[1]. |

| Estimated pKa | ~2.7 – 4.5 | Dictates the protonation threshold. Below pH 3.0, the amine is protonated (-NH₃⁺)[2]. |

| LogP (Neutral) | ~2.5 – 3.0 | High lipophilicity ensures good membrane permeability but poor aqueous solubility in its neutral state. |

| Dominant Species (pH 2.0) | Protonated Salt (-NH₃⁺) | High aqueous solubility due to ion-dipole interactions; zero nucleophilicity. |

| Dominant Species (pH 7.4) | Neutral Free Base (-NH₂) | Poor aqueous solubility; high nucleophilicity; optimal for cellular uptake. |

Part 2: Troubleshooting Guide & FAQs

Q1: My 2-Propyl-benzothiazol-6-ylamine precipitates when added to my aqueous biological assay buffer (pH 7.4). How can I fix this without altering the drug's structure? Causality & Solution: At physiological pH (7.4), the aromatic amine exists almost entirely as the neutral free base[1][2]. While this neutral state is excellent for passive membrane permeability in cellular assays, it lacks the charge necessary to overcome the hydrophobic penalty of the propyl and benzothiazole moieties, leading to rapid precipitation. Actionable Fix: Do not drop the pH of your assay buffer, as this will artificially protonate the amine and alter its target binding affinity. Instead, utilize a co-solvent strategy. Prepare a highly concentrated stock in 100% Dimethyl Sulfoxide (DMSO)[3], and spike it into your assay buffer immediately before use, ensuring the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced cytotoxicity.

Q2: I am trying to conjugate a probe to the 6-amine group via NHS-ester coupling, but my yields are near zero. What is going wrong? Causality & Solution: Amide coupling relies entirely on the amine acting as a nucleophile. If your reaction mixture is too acidic (pH < 5), the amine becomes protonated (-NH₃⁺). The nitrogen's lone pair of electrons is now tied up in a covalent bond with a proton, completely deactivating its ability to attack the electrophilic NHS-ester[2]. Actionable Fix: Buffer your reaction strictly to mildly basic conditions (pH 8.0 - 8.5) using a non-nucleophilic buffer (e.g., HEPES) or by adding a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) if working in organic solvents.

Q3: The intrinsic fluorescence of my benzothiazole derivative fluctuates wildly depending on the buffer I use. Why? Causality & Solution: Benzothiazole derivatives often exhibit fluorescence driven by Intramolecular Charge Transfer (ICT) from the electron-donating amine group to the electron-accepting benzothiazole core[4]. When the pH drops and the amine is protonated, its electron-donating capability is abolished. This disrupts the ICT state, leading to severe fluorescence quenching or drastic spectral shifts. Actionable Fix: Treat the compound as a pH indicator. To achieve consistent optical readouts, rigidly control the pH using a high-capacity buffer (e.g., 50 mM Tris-HCl at pH 7.4) and verify the final pH post-addition of the compound.

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Optimized Bioconjugation (Amide Coupling)

This protocol ensures the amine remains a reactive free base throughout the derivatization process.

-

Preparation: Dissolve 2-Propyl-benzothiazol-6-ylamine (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

-

Basification: Add 3.0 equivalents of DIPEA.

-

Self-Validation Step: Spot 1 µL of the mixture onto moistened universal pH indicator paper. It must read pH ~8.5–9.0 to confirm the amine is deprotonated and reactive.

-

-

Activation: Add the NHS-ester functionalized partner (1.2 eq) dropwise while stirring at room temperature.

-

Monitoring: Allow the reaction to proceed for 2 hours.

-

Self-Validation Step: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the blue-fluorescent starting material spot under 254 nm UV light confirms nucleophilic consumption.

-

-

Quenching: Terminate the reaction by adding 100 mM Tris buffer (pH 7.4) to consume any unreacted NHS-ester.

Protocol B: Aqueous Solubilization for Cellular Assays

This protocol circumvents the poor neutral-state solubility without altering physiological pH.

-

Primary Stock: Dissolve the compound in 100% sterile, anhydrous DMSO to yield a 10 mM stock.

-

Self-Validation Step: Visually inspect the vial against a dark background while shining a laser pointer through it. The solution must be optically clear with no light scattering (Tyndall effect), confirming true solvation rather than micro-suspension.

-

-

Intermediate Dilution: Dilute the stock 1:10 into a transitional buffer (50% DMSO / 50% PBS pH 7.4) to prevent solvent shock.

-

Final Assay Media: Spike the intermediate into the final cellular media to achieve the desired working concentration (ensure final DMSO is <1%).

-

Self-Validation Step: Measure the OD₆₀₀ of the final media. An increase in baseline absorbance compared to a blank indicates micro-precipitation, signaling that you have exceeded the thermodynamic solubility limit and must lower the working concentration.

-

Part 4: Workflow Visualization

Figure 1: pH-dependent state transitions and optimal workflows for 2-Propyl-benzothiazol-6-ylamine.

Part 5: References

-

Aromatic amine - Grokipedia.[1]

-

Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases - ResearchGate.[4]

-

4,7-Dimethyl-1,3-benzothiazol-2-amine - Benchchem.[3]

-

Adjusting pH for optimal 5-Aminonaphthalene-1-sulfonamide reactivity - Benchchem.[2]

Sources

Technical Support Center: Crystallization of 2-Propyl-benzothiazol-6-ylamine

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of 2-propyl-benzothiazol-6-ylamine. As a molecule of interest in medicinal chemistry, achieving a crystalline solid of high purity is a critical step for its characterization and further development.[1] This guide provides a structured, question-and-answer-based approach to address potential challenges, grounded in established crystallization principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My compound "oils out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid (an oil) rather than a solid.[2][3] This phenomenon occurs when the solute is highly supersaturated and its melting point is below the temperature of the solution.[2] For 2-propyl-benzothiazol-6-ylamine, the presence of the flexible propyl group and the potential for impurities can contribute to a lower melting point, making it susceptible to oiling out.[4] The oil phase is undesirable as it can trap impurities and often solidifies into an amorphous, non-crystalline material.[3][5]

Troubleshooting Protocol for Oiling Out:

-

Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to reduce the supersaturation.[2]

-

Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to orient themselves into a crystal lattice.[6] Consider using a Dewar flask or insulating the crystallization vessel to slow down the cooling process.

-

Solvent System Modification:

-

Increase the volume of the "good" solvent: If using a mixed solvent system, increase the proportion of the solvent in which the compound is more soluble.[2]

-

Change the solvent system entirely: Select a solvent with a lower boiling point, ensuring it is at least 10°C below the melting point of your compound to prevent it from melting during dissolution.[7][8]

-

-

Seeding: Introduce a seed crystal of 2-propyl-benzothiazol-6-ylamine into the warm, saturated solution.[6] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[5]

-

Vigorous Stirring: In some cases, vigorous stirring as the solution cools can induce crystallization from the oil.[9]

Logical Flow for Troubleshooting Oiling Out:

Caption: Troubleshooting workflow for oiling out during crystallization.

No crystals are forming, even after the solution has cooled to room temperature. What should I do?

Answer:

The failure of a compound to crystallize from a supersaturated solution is often due to a high kinetic barrier for nucleation.[10] In other words, the molecules need an initial energetic push to start forming a crystal lattice. For a molecule like 2-propyl-benzothiazol-6-ylamine, which has a degree of conformational flexibility due to the propyl chain, achieving the correct orientation for crystallization might be kinetically hindered.

Protocols for Inducing Crystallization:

-

Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[11] The micro-scratches on the glass can provide nucleation sites for crystal growth.[11]

-

Seeding: If you have a small amount of solid 2-propyl-benzothiazol-6-ylamine (even if impure), add a tiny crystal to the solution.[7] This will act as a template for further crystallization.

-

Reducing the Temperature: Cool the solution in an ice bath or even a freezer.[11] Lower temperatures decrease the solubility of the compound and can promote nucleation.

-

Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of the solute and can induce crystallization.[6] This can be done by leaving the container partially open in a fume hood.

-

Introducing a Nucleation Surface: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound on the rod. Then, re-introduce the rod into the solution. The small crystals on the rod can act as seed crystals.[11]

Decision Tree for Inducing Crystallization:

Caption: Decision tree for initiating crystallization.

The crystallization happened too quickly, resulting in a fine powder. Is this a problem?

Answer:

Yes, rapid crystallization can be problematic as it often traps impurities within the crystal lattice, defeating the purpose of purification.[2] The goal of crystallization for purification is to allow for slow and selective growth of crystals, which excludes impurities. A fine powder suggests that nucleation was too rapid and widespread. For 2-propyl-benzothiazol-6-ylamine, this could be due to a very high level of supersaturation or a large temperature differential during cooling.

Protocol to Control the Rate of Crystallization:

-

Re-dissolve the Solid: Gently heat the solution to re-dissolve the precipitated powder.

-

Add More Solvent: Add a small amount of additional hot solvent (5-10% of the original volume) to slightly decrease the saturation.[2]

-

Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help.

-

Use a Co-solvent System: If not already using one, a mixed solvent system can sometimes provide better control over the crystallization rate.

I have obtained crystals, but I suspect they are not a single polymorphic form. How can I investigate this?